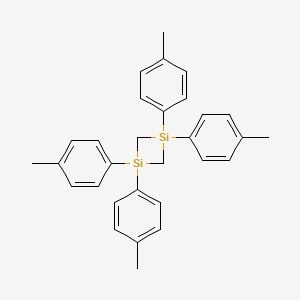
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane is a unique organosilicon compound characterized by the presence of silicon atoms bonded to aromatic rings
准备方法
The synthesis of 1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane typically involves the reaction of dichlorodiphenylsilane with sodium to form the desired product. This reaction is carried out under controlled conditions to ensure the formation of the correct isomer. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: This compound can undergo substitution reactions where one or more of the aromatic hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications, such as drug delivery systems.
Medicine: Its potential use in developing new pharmaceuticals is being investigated, particularly in the area of silicon-based drugs.
Industry: This compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
作用机制
The mechanism by which 1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
相似化合物的比较
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane can be compared to other oligosilanes, such as:
1,1,2,2-Tetrakis(trimethylsilyl)disilane: This compound has a similar structure but different substituents, leading to variations in chemical reactivity and applications.
1,1,3,3-Tetrakis(trimethylsilyl)cyclohexasilane: Another related compound with a cyclic structure, which affects its physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of silicon and aromatic groups, which imparts distinct electronic and steric characteristics.
属性
CAS 编号 |
170473-76-4 |
|---|---|
分子式 |
C30H32Si2 |
分子量 |
448.7 g/mol |
IUPAC 名称 |
1,1,3,3-tetrakis(4-methylphenyl)-1,3-disiletane |
InChI |
InChI=1S/C30H32Si2/c1-23-5-13-27(14-6-23)31(28-15-7-24(2)8-16-28)21-32(22-31,29-17-9-25(3)10-18-29)30-19-11-26(4)12-20-30/h5-20H,21-22H2,1-4H3 |
InChI 键 |
WGEDXFRCCKSZPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Si]2(C[Si](C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


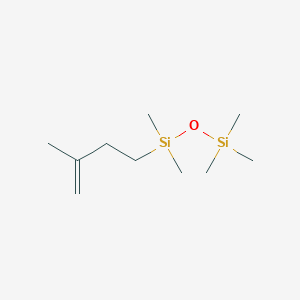
silane](/img/structure/B14265414.png)
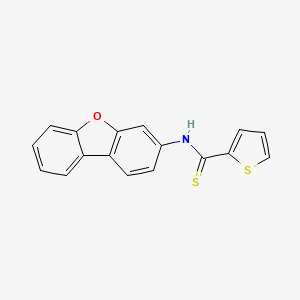
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
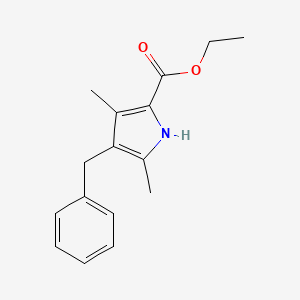
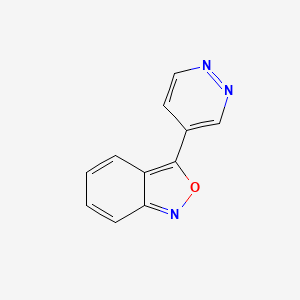
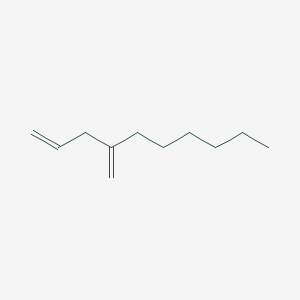
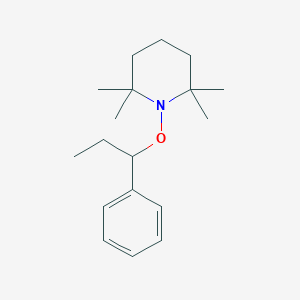
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
